molecular formula C26H21NO4 B2981877 7-(4-Methylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866016-73-1

7-(4-Methylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No. B2981877
CAS RN: 866016-73-1
M. Wt: 411.457
InChI Key: DDOWBNUYHGTONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Methylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

New Approaches to Derivatives

Researchers have explored the synthesis of derivatives like 6-oxoisoaporphine and tetrahydroisoquinoline, using starting materials that are structurally related to the compound . These studies highlight methods to afford compounds with potential applications in pharmaceuticals (Sobarzo-Sánchez et al., 2010).

Oxazine and Oxazole-Fused Derivatives

The synthesis and complete structural and spectral assignments of oxazine- and oxazole-fused derivatives from the alkaloid boldine provide examples of creating novel heterocyclic compounds. These methodologies can be applied to the synthesis of compounds with complex structures (Sobarzo-Sánchez et al., 2001).

Anti-Inflammatory and Antibacterial Properties

The development of 9-aryl-6-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinolines showcases a method for synthesizing compounds with antibacterial and anti-inflammatory activities. This research indicates the therapeutic potential of structurally complex quinoline derivatives (Srilekha et al., 2022).

Isoindolinone Derivatives in Medicinal Chemistry

The development of isoindolinone derivatives as important pharmaceutical building blocks highlights their utility in medicinal chemistry. Research on isoindolo[2,1-a]quinolines, which possess protective effects against hypoxia and inhibitory activities against certain enzymes, demonstrates the broad applicability of these compounds in drug development (Sun et al., 2012).

Theoretical and Docking Studies

Studies involving synthesis, crystal structure analysis, and theoretical evaluations of quinoxaline derivatives provide insights into the structural and electronic properties that could influence pharmaceutical applications. Docking studies, in particular, can predict the potential of such compounds as anti-cancer drugs, offering a method to assess their therapeutic value before clinical trials (Abad et al., 2021).

properties

IUPAC Name

7-(4-methylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4/c1-16-6-8-19(9-7-16)25(28)21-14-27(13-18-5-3-4-17(2)10-18)22-12-24-23(30-15-31-24)11-20(22)26(21)29/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOWBNUYHGTONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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